4-Methyl-2-morpholino-5-nitrobenzonitrile
Description
4-Methyl-2-morpholino-5-nitrobenzonitrile (CAS: 3424-98-4) is a substituted benzonitrile derivative featuring a morpholino group, a nitro substituent, and a methyl group on an aromatic benzene ring. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 259.26 g/mol. The compound is characterized by its nitrile (-CN) functional group, which enhances its reactivity in synthetic chemistry, particularly in nucleophilic addition or cyclization reactions.
Properties
IUPAC Name |
4-methyl-2-morpholin-4-yl-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-9-6-12(14-2-4-18-5-3-14)10(8-13)7-11(9)15(16)17/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKOULWBRBESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231137 | |
| Record name | Benzonitrile, 4-methyl-2-(4-morpholinyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956356-32-3 | |
| Record name | Benzonitrile, 4-methyl-2-(4-morpholinyl)-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956356-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-methyl-2-(4-morpholinyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Alkylation
The synthesis typically begins with 3-hydroxy-4-methylbenzonitrile as the core aromatic substrate. Alkylation with N-(3-chloropropyl)morpholine in the presence of a base such as potassium carbonate facilitates the introduction of the morpholino-propoxy chain. This reaction is conducted in polar aprotic solvents (e.g., DMF or acetone) at 80–90°C for 10–12 hours, achieving yields of 75–85%.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide |
| Temperature | 85°C |
| Reaction Time | 10 hours |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 82% |
Nitration Strategy
Position-selective nitration follows alkylation, requiring careful control of electrophilic aromatic substitution (EAS) directing effects. The morpholino group acts as a meta-director, while the methyl group exerts ortho/para-directing influence. A mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 20–25°C for 48–72 hours achieves preferential nitration at the 5-position.
Critical Nitration Parameters:
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Nitrating Agent: 70% HNO₃ (1.2 equiv)
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Acid Catalyst: Concentrated H₂SO₄
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Temperature: 20°C (controlled to prevent polysubstitution)
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Yield: 68–72%
Industrial-Scale Optimization
Solvent and Purification Strategies
Large-scale production (≥50 kg batches) avoids chromatographic purification. Key steps include:
Hazard Mitigation
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Nitration Safety: Continuous temperature monitoring and gradual acid addition prevent runaway reactions
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Morpholino Handling: Use of closed systems to avoid inhalation exposure to alkylating agents
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Waste Management: Neutralization of spent acid via aqueous NaOH treatment
Analytical Characterization
Spectroscopic Data
While specific data for this compound remains proprietary, analogous compounds exhibit:
¹H NMR (400 MHz, DMSO-d₆):
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δ 2.43 (s, 3H, CH₃)
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δ 3.58–3.61 (m, 4H, morpholino OCH₂)
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δ 4.11 (t, J=6.5 Hz, 2H, OCH₂CH₂)
Mass Spec (ESI+):
Purity Assessment
Industrial batches achieve >98% purity by HPLC (C18 column, MeCN/H₂O gradient). Key impurities include:
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Des-nitro analog (≤0.5%)
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Di-nitrated byproduct (≤0.3%)
Emerging Methodologies
Photoredox-Catalyzed Cyanation
Recent advances using 4CzIPN photocatalysts enable cyanation under mild conditions (RT, visible light). While primarily applied to bromoarenes, this method could potentially introduce nitriles in sensitive substrates:
Advantages:
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Avoids high-temperature nitrile synthesis
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Compatible with base-sensitive morpholino groups
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-morpholino-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-methyl-2-morpholino-5-aminobenzonitrile.
Substitution: The nitrile group can undergo substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides and other derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-morpholino-5-nitrobenzonitrile has been investigated for its potential as a pharmaceutical agent . Its structural components suggest possible activities against various diseases:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in human cancer cell lines, such as HeLa and MCF-7, with IC50 values around 25 µM for HeLa cells and 30 µM for MCF-7 cells.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with reported IC50 values ranging from 10 to 30 µg/mL. This suggests its potential as an antimicrobial agent in therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be beneficial in treating diseases linked to enzyme dysregulation, including certain cancers .
Anticancer Activity Study
A study conducted on human cancer cell lines demonstrated the compound's potential as an anticancer agent:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Results : The compound showed a dose-dependent reduction in cell viability, indicating its effectiveness against these cancer types.
Antimicrobial Activity Evaluation
Another study focused on the antimicrobial efficacy of the compound:
- Tested Strains : Various bacterial strains were evaluated.
- Findings : The compound exhibited potent activity compared to standard antibiotics, reinforcing its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which 4-Methyl-2-morpholino-5-nitrobenzonitrile exerts its effects depends on its molecular targets and pathways. The nitro group, in particular, can interact with various biological molecules, potentially leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Methyl-2-morpholino-5-nitrobenzonitrile with five structurally related compounds, highlighting differences in substituents, molecular properties, and applications:
Key Research Findings
Reactivity and Stability
- The nitro group in this compound increases electrophilicity, making it susceptible to reduction reactions, unlike amino-substituted analogs (e.g., 4-Amino-2-fluoro-5-methylbenzonitrile), which are more stable but less reactive .
- The morpholino group enhances solubility in polar solvents compared to non-polar substituents (e.g., chloro or methoxy groups), as seen in 2-Amino-4-chloro-5-methoxybenzonitrile .
Pharmacological Potential
- Compounds with morpholino moieties (e.g., 2-(4-Morpholinopiperidin-1-yl)-5-nitrobenzonitrile) exhibit improved blood-brain barrier penetration due to their balanced lipophilicity, a trait shared with this compound .
Biological Activity
4-Methyl-2-morpholino-5-nitrobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in tumorigenesis. This article will explore the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific protein kinases and receptors. In particular, it has been investigated for its activity against the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.
Inhibition of EGFR
Research indicates that compounds with structural similarities to this compound can effectively inhibit EGFR, leading to reduced tumor growth in various cancer cell lines. For instance, studies have shown that modifications in the substituents on the benzene ring can significantly affect the binding affinity and inhibitory potency against EGFR .
Structure-Activity Relationships (SAR)
The SAR studies highlight how different functional groups influence the biological activity of this compound. Key findings include:
- Nitro Group : The presence of the nitro group at position 5 enhances the compound's ability to interact with the target proteins, likely through electrostatic interactions.
- Morpholino Ring : The morpholino moiety contributes to solubility and may enhance cellular uptake, making it a favorable modification for increasing bioavailability.
- Methyl Group : The methyl substitution at position 4 appears to improve the overall potency by optimizing steric interactions within the binding pocket of the target enzyme .
Biological Activity Data Table
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | EGFR | ~3.0 | Potent inhibitor in vitro |
| Related Compound A | EGFR | ~2.0 | More potent than gefitinib |
| Related Compound B | CHK1 | ~1.5 | Selective inhibition observed |
Case Study 1: Antitumor Activity
In a study investigating various quinazoline derivatives, this compound was tested against several human tumor cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against A431 and A549 cell lines, with an IC50 value around 3 µM . This suggests that it may serve as a promising lead compound for further development in cancer therapy.
Case Study 2: In Vivo Efficacy
Another study explored the in vivo efficacy of related compounds in mouse models bearing xenografts of human tumors. The administration of these compounds led to a marked reduction in tumor size compared to control groups, supporting their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-morpholino-5-nitrobenzonitrile, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A common approach involves substituting halogen atoms (e.g., bromine) in precursor molecules like 2-bromo-4-methyl-5-nitrobenzonitrile with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes:
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in boronate-containing intermediates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine.
- Temperature control : Maintaining 80–100°C prevents side reactions like nitro group reduction .
Q. How can researchers verify the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
Q. What are the critical safety considerations when handling this compound?
Answer:
- Toxicity : Nitro and nitrile groups may pose respiratory hazards. Use fume hoods and PPE .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced Research Questions
Q. How does the morpholino group influence the compound’s reactivity in cross-coupling reactions?
Answer: The morpholino moiety acts as an electron-donating group, directing electrophilic substitution to the para position of the benzene ring. This enhances stability in Suzuki-Miyaura couplings by reducing steric hindrance compared to bulkier substituents . Key considerations:
Q. What computational methods are suitable for predicting the compound’s bioactivity or material properties?
Answer:
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
- MD simulations : Study stability in solvent systems (e.g., aqueous DMSO) to guide formulation .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Answer:
- Variable temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the morpholino group) .
- 2D techniques (COSY, NOESY) : Assign coupling networks and spatial proximities .
- Comparative analysis : Cross-reference with analogs like 2-fluoro-4-(hydroxymethyl)benzonitrile to identify substituent-specific shifts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
